2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone
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Overview
Description
2,2,2-Trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a thienyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-2-thiophenecarbonyl chloride with a pyrrole derivative under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including chlorination, to introduce the trichloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to control the reaction environment, such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully chosen to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups.
Scientific Research Applications
2,2,2-Trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Another compound with a trichloromethyl group, used in organic synthesis.
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Similar in structure but with different functional groups, used as a reagent in organic chemistry.
Uniqueness
2,2,2-Trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone is unique due to its combination of a trichloromethyl group, a thienyl group, and a pyrrole ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(3-chlorothiophene-2-carbonyl)-1H-pyrrol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl4NO2S/c12-6-1-2-19-9(6)8(17)5-3-7(16-4-5)10(18)11(13,14)15/h1-4,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMNPXRMXCJWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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